

Application Note: Infrared (IR) Spectroscopy of trans-2-Octene

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Compound of Interest

Compound Name: *trans*-2-Octene

Cat. No.: B089244

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Abstract

This document provides a detailed guide to the analysis of **trans-2-octene** using Infrared (IR) spectroscopy. It outlines the characteristic absorption bands, provides a comprehensive experimental protocol for obtaining high-quality spectra using Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy, and presents the data in a clear, tabular format. This application note is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic chemistry, and drug development who utilize IR spectroscopy for structural elucidation and quality control.

Introduction

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. **trans-2-Octene**, an unsaturated hydrocarbon, possesses several characteristic vibrational modes that can be readily identified using IR spectroscopy. The key diagnostic absorptions for alkenes include the C=C stretching, the =C-H stretching, and the =C-H bending vibrations. For trans-disubstituted alkenes like **trans-2-octene**, a particularly strong and characteristic out-of-plane =C-H bending (wag) is observed.

Characteristic IR Absorption Bands of trans-2-Octene

The IR spectrum of **trans-2-octene** is characterized by several key absorption bands that confirm the presence of the trans-alkene functionality as well as the aliphatic hydrocarbon chain. The following table summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3080 - 3000	Medium	=C-H Stretch[1][2][3]
~2960 - 2850	Strong	C-H Stretch (Alkyl CH ₃ and CH ₂)[1][2]
~1680 - 1660	Weak to Medium	C=C Stretch (trans-disubstituted)[1]
~1465	Medium	C-H Bend (CH ₂ Scissoring)[2][3]
~1378	Medium	C-H Bend (CH ₃ Rocking)[2][3]
~970 - 960	Strong, Sharp	=C-H Bend (Out-of-plane wag for trans-alkene)[1][4]

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Samples

This protocol details the steps for acquiring an IR spectrum of a liquid sample, such as **trans-2-octene**, using an ATR-FTIR spectrometer. ATR is a convenient technique for liquid analysis as it requires minimal sample preparation.[5][6]

I. Instrumentation and Materials

- FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[7]
- **trans-2-Octene** sample.
- Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

- Lint-free wipes.
- Personal Protective Equipment (PPE): safety glasses, gloves.

II. Instrument Setup

- Ensure the FTIR spectrometer and ATR accessory are clean and dry.
- Turn on the spectrometer and allow the instrument to stabilize according to the manufacturer's instructions.
- Set the data acquisition parameters. Typical parameters for a routine analysis are:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)[6]
 - Data Format: Transmittance or Absorbance

III. Background Spectrum Acquisition

- Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a lint-free wipe dampened with a suitable solvent and allow it to fully evaporate.
- Acquire a background spectrum. This will measure the IR spectrum of the ambient environment (air, CO_2 , water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

IV. Sample Analysis

- Place a small drop of the **trans-2-octene** sample directly onto the center of the ATR crystal. [5] A sufficient amount should be used to completely cover the crystal surface.
- If the ATR accessory has a pressure clamp, apply gentle pressure to ensure good contact between the liquid sample and the crystal.[7]

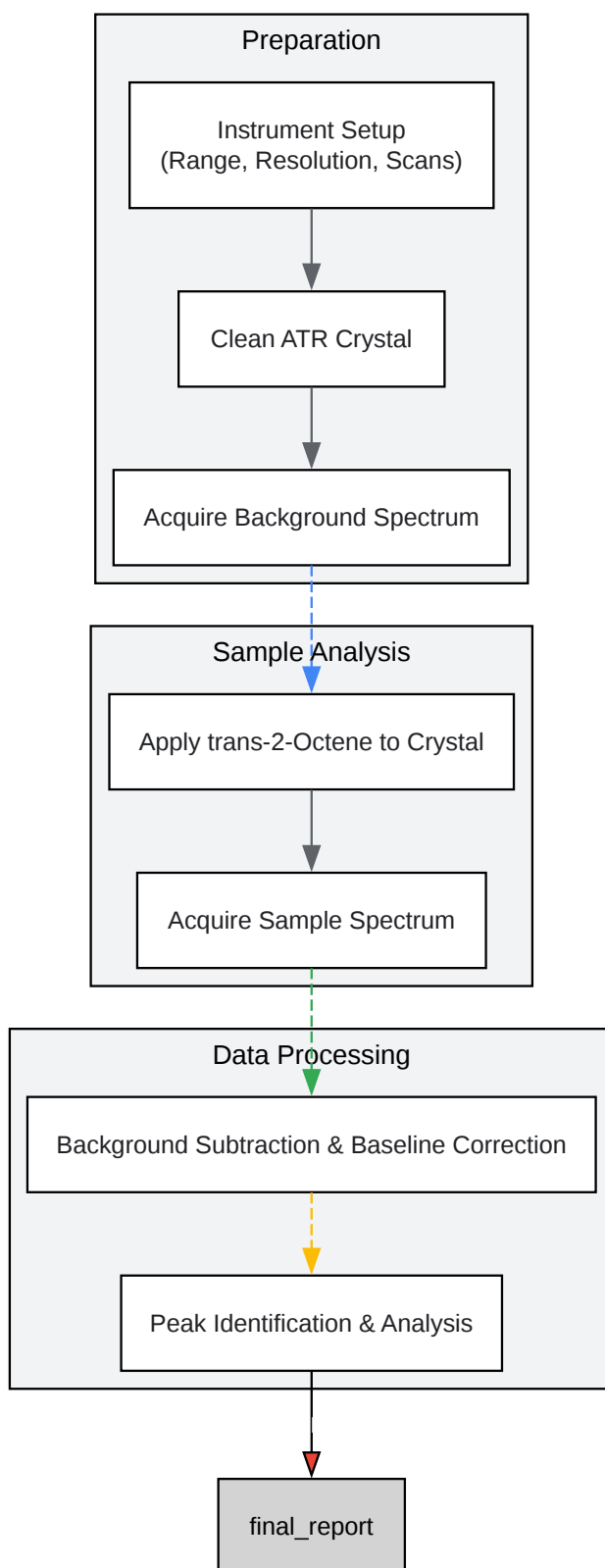
- Acquire the sample spectrum using the predefined acquisition parameters.

V. Data Processing and Cleaning

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum of the sample.
- If necessary, perform a baseline correction to ensure the spectral baseline is flat.
- Label the significant peaks with their corresponding wavenumbers.
- After analysis, thoroughly clean the ATR crystal.^[5] Wipe away the sample with a dry, lint-free wipe, followed by a wipe dampened with solvent. Allow the crystal to air dry completely.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum of **trans-2-octene**.



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Caption: Workflow for IR analysis of **trans-2-Octene**.

Conclusion

The infrared spectrum of **trans-2-octene** exhibits characteristic absorption bands that allow for its unambiguous identification. The strong, sharp absorption band in the region of 970-960 cm^{-1} is a definitive indicator of the trans-disubstituted double bond. The accompanying $=\text{C-H}$ and C=C stretching frequencies further confirm the alkene functionality, while strong C-H stretching and bending vibrations are indicative of the octyl hydrocarbon chain. The ATR-FTIR protocol described provides a rapid, reliable, and straightforward method for obtaining high-quality IR spectra of liquid samples like **trans-2-octene**, making it an invaluable tool for quality control and structural verification in research and industrial settings.

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